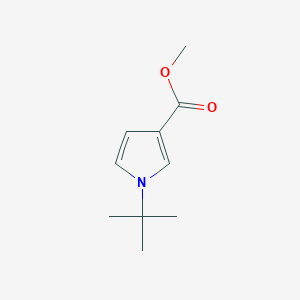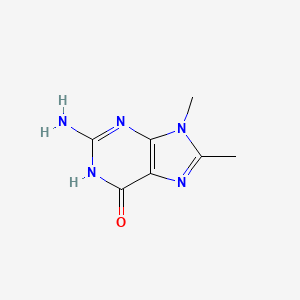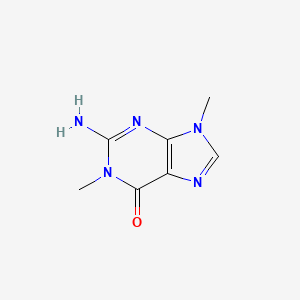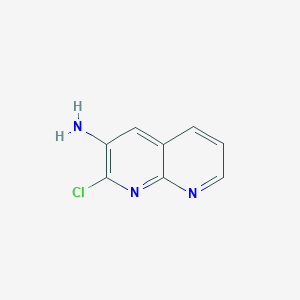![molecular formula C12H9NO B11909555 2-Methylindeno[1,2-b]pyrrol-4(1H)-one CAS No. 112807-60-0](/img/structure/B11909555.png)
2-Methylindeno[1,2-b]pyrrol-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylindeno[1,2-b]pyrrol-4(1H)-one is a heterocyclic compound that features a fused indene and pyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylindeno[1,2-b]pyrrol-4(1H)-one typically involves the condensation of indene derivatives with pyrrole under specific conditions. One common method includes the use of catalysts such as Amberlyst 15 to facilitate the reaction . The reaction conditions often involve heating the reactants in a suitable solvent to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylindeno[1,2-b]pyrrol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromosuccinimide, leading to the formation of polymers.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various halogenating agents and nucleophiles under controlled temperatures.
Major Products Formed
Oxidation: Formation of dark blue polymers.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted indeno-pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylindeno[1,2-b]pyrrol-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and polymers with unique properties
Wirkmechanismus
The mechanism of action of 2-Methylindeno[1,2-b]pyrrol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
4H-Thieno[3,2-b]pyrrole: Shares the pyrrole ring but has a different fused ring system.
Uniqueness
2-Methylindeno[1,2-b]pyrrol-4(1H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to form polymers and its potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
112807-60-0 |
|---|---|
Molekularformel |
C12H9NO |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
2-methyl-1H-indeno[1,2-b]pyrrol-4-one |
InChI |
InChI=1S/C12H9NO/c1-7-6-10-11(13-7)8-4-2-3-5-9(8)12(10)14/h2-6,13H,1H3 |
InChI-Schlüssel |
FFIHFMMKEAYUFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)
![5,7-Dichloroimidazo[1,5-a]pyridine](/img/structure/B11909495.png)



![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)


![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)

![{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol](/img/structure/B11909564.png)
